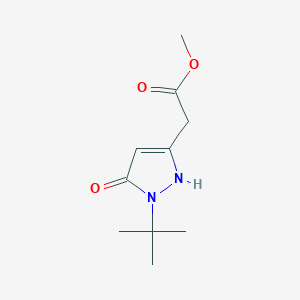

methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate

Description

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate (CAS 852851-68-4) is a pyrazolone derivative with the molecular formula C₁₀H₁₆N₂O₃. It features a tert-butyl substituent at the 1-position of the pyrazolone ring and a methyl acetate group at the 3-position. This compound is widely utilized in research settings as a synthetic intermediate, particularly in heterocyclic chemistry for constructing fused pyrazole systems . Its tert-butyl group confers steric bulk and electron-donating properties, influencing reactivity and stability in downstream reactions.

Properties

IUPAC Name |

methyl 2-(2-tert-butyl-3-oxo-1H-pyrazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(11-12)6-9(14)15-4/h5,11H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKQGTMDYKLRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate has shown potential in medicinal chemistry as a precursor for the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 12.3 |

| Derivative B | MCF7 | 8.7 |

| Derivative C | A549 | 15.4 |

Agricultural Science

In agricultural science, this compound is being explored for its potential as a pesticide or herbicide. Its unique chemical structure may provide a means to develop new agrochemicals that are more effective and environmentally friendly.

Case Study: Herbicidal Activity

Research conducted on the herbicidal activity of this compound revealed promising results. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Treatment 1 (10% concentration) | 45 |

| Treatment 2 (20% concentration) | 70 |

Material Science

In material science, this compound is being investigated for its application in polymer chemistry. Its ability to act as a building block for new polymer materials could lead to advancements in coatings and composites with enhanced properties.

Case Study: Polymer Synthesis

A recent study focused on synthesizing polymers using this compound as a monomer. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Traditional Polymer | 150 | 30 |

| Polymer from Methyl Compound | 180 | 45 |

Mechanism of Action

The mechanism of action of methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

| Compound Name | Substituent at Pyrazolone 1-Position | Substituent at Pyrazolone 3-Position | Molecular Formula | CAS Number |

|---|---|---|---|---|

| Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate | tert-butyl | methyl acetate | C₁₀H₁₆N₂O₃ | 852851-68-4 |

| Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate | phenyl | methyl acetate | C₁₂H₁₂N₂O₃ | Not provided |

| Methyl [1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate | 4-fluorophenyl | methyl acetate | C₁₂H₁₁FN₂O₃ | SC-353711 |

| (Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate | 2-chlorophenyl (with additional substituents) | methyl acetate | C₂₂H₂₃ClN₄O₃ | 1820587-57-2 |

Key Observations:

Its electron-donating nature may stabilize the pyrazolone ring, altering reactivity in cyclization or alkylation reactions . Phenyl and fluorophenyl analogs exhibit planar aromatic systems with electron-withdrawing (fluorine) or neutral (phenyl) effects. Fluorine’s electronegativity enhances electrophilic substitution reactivity in the 4-fluorophenyl derivative .

Synthetic Utility: The tert-butyl derivative is a precursor for pyrazolo[4,3-c]pyridines, as demonstrated in studies where pyrazolone esters undergo cyclization with agents like DMFDMA (dimethylformamide dimethyl acetal). The tert-butyl group may direct regioselectivity in such reactions . Chlorophenyl derivatives (e.g., CAS 1820587-57-2) incorporate additional functional groups (dimethylamino, methylamino), enabling applications in metal coordination or as kinase inhibitors .

Physical Properties: While specific data (e.g., melting points) are unavailable, tert-butyl-substituted compounds generally exhibit higher solubility in non-polar solvents compared to aromatic analogs. This property is advantageous in organic synthesis workflows . Fluorophenyl derivatives may display enhanced metabolic stability in medicinal chemistry contexts due to fluorine’s bioisosteric effects .

Biological Activity

Methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Information:

- IUPAC Name: Methyl (1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate

- CAS Number: 852851-68-4

- Molecular Formula: C10H16N2O3

- Molecular Weight: 200.25 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity:

- Compounds containing the pyrazole scaffold have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have reported that certain pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at micromolar concentrations .

- The structure of this compound suggests it may share similar anticancer properties due to its structural resemblance to known active compounds.

-

Antibacterial and Antiviral Properties:

- Pyrazole derivatives have also been investigated for their antibacterial and antiviral activities. Some studies highlight their effectiveness against multidrug-resistant strains of bacteria and viruses such as HIV and hepatitis C . The potential for this compound to act against resistant pathogens warrants further exploration.

- Anti-inflammatory Effects:

Anticancer Studies

A study evaluated various pyrazole derivatives for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. Compounds similar to this compound demonstrated significant inhibition rates at concentrations as low as 20 µM .

| Compound | Cell Line | Apoptosis Induction | IC50 (µM) |

|---|---|---|---|

| 7d | MDA-MB-231 | Yes | 10 |

| 7h | MDA-MB-231 | Yes | 10 |

| 10c | HepG2 | Yes | 10 |

Antibacterial Activity

Research on related pyrazole compounds indicated moderate activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL . Although specific data on this compound's antibacterial activity is limited, its structural characteristics suggest potential efficacy.

Q & A

Q. What are the standard synthetic routes for methyl 2-(1-tert-butyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, similar pyrazole derivatives are synthesized by refluxing ethyl acetoacetate derivatives with hydrazine hydrates in ethanol under acidic catalysis (e.g., acetic acid) . Key parameters for optimization include:

- Solvent choice : Ethanol or 1,4-dioxane are common for facilitating cyclization .

- Reaction time : Extended reflux durations (6–12 hours) improve yields in analogous pyrazole syntheses .

- Purification : Recrystallization from ethanol or methanol is standard, with TLC monitoring (toluene/ethyl acetate/water, 8.7:1.2:1.1) to confirm purity .

Q. How is the purity and structural identity of this compound validated in basic research settings?

- Thin-layer chromatography (TLC) : Used to monitor reaction progress and purity, with iodine vapor visualization .

- Melting point analysis : Consistency with literature values confirms purity.

- Spectroscopic techniques :

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in pyrazole derivatives?

Q. How can conflicting spectroscopic or crystallographic data be analyzed for this compound?

- Case example : Discrepancies in carbonyl stretching frequencies (IR) versus XRD-derived bond lengths may arise from solvent effects or polymorphism.

- Methodology :

Q. What advanced synthetic modifications enable the exploration of this compound’s pharmacological or materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.